molecular formula C14H22N4OS B5741454 N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B5741454
M. Wt: 294.42 g/mol
InChI Key: MPYWEAFZGMOZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioureas and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not well understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea may exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in the pathogenesis of cancer and neurodegenerative diseases. N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its high potency and specificity. N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to be highly effective in inhibiting the activity of various enzymes and proteins involved in the pathogenesis of various diseases. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea.

Future Directions

There are several future directions for the scientific research on N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One of the future directions is to study the potential use of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the potential use of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to determine the safe dosage and potential side effects of N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in humans.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenyl isothiocyanate with 4-methyl-1-piperazinecarboxamide or by reacting 2-methoxy-5-methylphenyl isothiocyanate with 4-methylpiperazine in the presence of a base.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-11-4-5-13(19-3)12(10-11)15-14(20)16-18-8-6-17(2)7-9-18/h4-5,10H,6-9H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYWEAFZGMOZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

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